
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClFN2O2S and its molecular weight is 370.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Materials
The preparation and properties of derivatives similar to "N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide" have been extensively studied for their potential in nonlinear optical (NLO) applications. For instance, derivatives like 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate (DAST) show exceptional second-order NLO properties, useful for optical communication and computing technologies. Research has explored the variation in NLO properties through anion exchange, revealing the potential for discovering compounds with significant NLO properties and easier crystal growth abilities (Ogawa et al., 2008).
Functionalized Polymeric Materials
Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized and investigated for its potential to functionalize polymeric materials. This compound exhibits high solubility in common organic solvents, making it a valuable component in developing new polymeric materials with enhanced properties (Hori et al., 2011).
Synthesis and Characterization of Complexes
Research on the synthesis and characterization of new platinum(II) and copper complexes involving sulfonamide derivatives has been conducted. These studies offer insights into the structural and electronic properties of these complexes, contributing to the fields of inorganic and coordination chemistry. For example, the synthesis of platinum(II) dithiocarbimato complexes from benzenesulfonamide derivatives demonstrates the versatility of sulfonamides in forming complexes with potential catalytic and material applications (Amim et al., 2008).
Pharmaceutical Research Tools
While excluding direct drug use and side effects, it's noteworthy that derivatives of "N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide" have been explored as pharmacological research tools. For instance, the discovery of nonpeptide agonists of the GPR14/urotensin-II receptor highlights the compound's role in understanding receptor dynamics and could lead to the development of new therapeutic agents (Croston et al., 2002).
Environmental Analysis
Additionally, derivatives have been used in environmental analysis, such as detecting herbicides and their degradates in natural water. This application underscores the compound's role in environmental monitoring and protection (Zimmerman et al., 2002).
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2S/c1-12-10-13(19)8-9-17(12)24(22,23)20-11-16(21(2)3)14-6-4-5-7-15(14)18/h4-10,16,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXSCMCSHAEVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CC=C2Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one](/img/structure/B2692116.png)
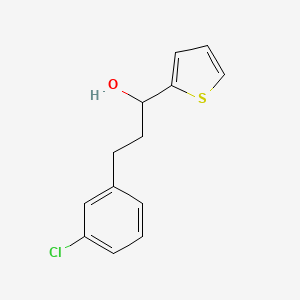
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)

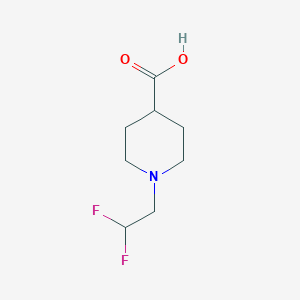
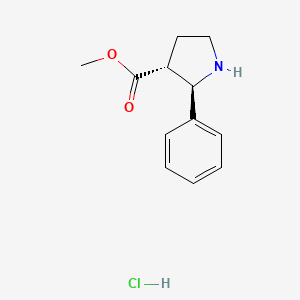
![Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2692127.png)
![12-Chloro-10-(piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2692128.png)
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692129.png)
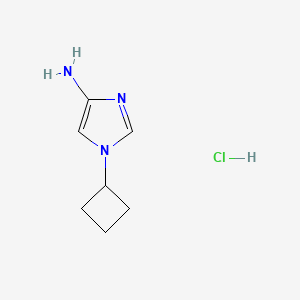
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate](/img/structure/B2692133.png)
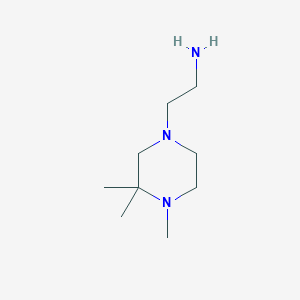
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate](/img/structure/B2692137.png)